5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine
Overview
Description
5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine is a chemical compound with the molecular formula C9H10BrNO2 . It is currently being researched for its various biological properties and potential applications in scientific experiments.
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine consists of a pyridine ring substituted with a bromine atom, a methyl group, and an oxetane ring attached via an ether linkage . The molecular weight of this compound is 244.08 g/mol.Scientific Research Applications
Synthesis of New Heterocyclic Amino Acid Derivatives
This compound can be used in the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings . The synthesis and diversification of novel heterocyclic amino acid derivatives can be achieved through the Suzuki–Miyaura cross-coupling from the corresponding brominated pyrazole–azetidine hybrid with boronic acids .
Pharmacophore Development
Oxetane-containing compounds, such as “5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine”, are of great interest as new potential pharmacophores with a significant spectrum of biological activities . They exhibit a variety of biological activities and are used for a wide variety of natural and synthetic products .
Kinase Inhibitors
New derivatives bearing an oxetane group, like “5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine”, can extend accessible chemical space for further identification of kinase inhibitors . The ability to modulate kinase activity represents an important therapeutic strategy for the treatment of human illnesses .
Antineoplastic Activity
Oxetane-containing compounds produced by bacteria and Actinomycetes demonstrate antineoplastic activity . This suggests that “5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine” could potentially be used in cancer research and treatment.
Antiviral Activity
These compounds also show antiviral activity, particularly against arboviruses . This indicates a potential use of “5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine” in the development of antiviral drugs.
properties
IUPAC Name |
5-bromo-4-methyl-2-(oxetan-3-yloxy)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-6-2-9(11-3-8(6)10)13-7-4-12-5-7/h2-3,7H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLDYNAVCKPXQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1Br)OC2COC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-methyl-2-(oxetan-3-yloxy)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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